4-(2-methyl-1,3-oxazol-4-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
Description
This compound features a benzene sulfonamide core substituted with two distinct heterocyclic moieties: a 2-methyl-1,3-oxazole ring at the 4-position and a pyrazine-methyl-thiophene group attached via the sulfonamide nitrogen. The sulfonamide group (-SO₂NH-) is a critical pharmacophore in many bioactive molecules, often contributing to hydrogen bonding and enzyme inhibition.
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S2/c1-13-23-17(12-26-13)14-4-6-15(7-5-14)28(24,25)22-11-16-19(21-9-8-20-16)18-3-2-10-27-18/h2-10,12,22H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZXBZQDGSHCOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Synthesis
The compound features a complex structure that includes an oxazole ring, a thiophene moiety, and a benzene sulfonamide group. The synthesis typically involves multi-step organic reactions that can include the formation of the oxazole ring via cyclization reactions and the introduction of the thiophene and pyrazine groups through coupling reactions.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Oxazole Ring | 2-methyl-1,3-oxazole |
| Thiophene | 3-(thiophen-2-yl) |
| Pyrazine | 2-pyrazinyl |
| Sulfonamide Group | Benzene-1-sulfonamide |
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. In vitro studies have shown that similar compounds possess varying degrees of effectiveness against both gram-positive and gram-negative bacteria. The mechanism often involves inhibition of bacterial folic acid synthesis.
Case Study: Antibacterial Activity
A study evaluated the antibacterial properties of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as ciprofloxacin.
Anticancer Activity
Sulfonamides have also been investigated for their anticancer properties. The mechanism may involve the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in cancer cells.
Research Findings
In a recent study, derivatives similar to our compound were tested against various cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.
Table 2: Summary of Biological Activities
Mechanistic Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to target enzymes involved in bacterial and cancer cell metabolism. These studies suggest that the compound can effectively bind to active sites, thereby inhibiting enzyme function.
Computational Analysis
Using software such as AutoDock Vina, researchers have modeled interactions between the compound and target proteins. The binding energies calculated indicate a strong potential for therapeutic application.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing sulfonamide groups exhibit significant antimicrobial properties. In vitro studies have demonstrated that 4-(2-methyl-1,3-oxazol-4-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is primarily attributed to its ability to interfere with bacterial folate synthesis by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. Further research is needed to elucidate its specific molecular targets and mechanisms of action .
Case Study 1: Antimicrobial Efficacy
A study published in 2018 evaluated the antimicrobial efficacy of various sulfonamide derivatives against resistant pathogens. The results showed that derivatives similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics .
Case Study 2: Anticancer Activity
In a separate study focused on the anticancer effects of oxazole-containing compounds, researchers found that compounds structurally related to 4-(2-methyl-1,3-oxazol-4-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-y]methyl}benzene sulfonamide demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study highlighted the need for further exploration into their mechanisms of action and potential therapeutic applications in oncology .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Comparable Sulfonamide Derivatives
*Calculated from molecular formulas; †Estimated based on formula C₁₉H₁₇N₅O₃S₂.
Key Observations :
- The pyrazine-thiophene moiety introduces a planar aromatic system distinct from the trimethylpyrazole in or thioxopyrimidine in , which may influence target selectivity.
Insights :
- The target compound’s synthesis may parallel , using sulfonyl chloride and a custom amine. However, the pyrazine-thiophene substituent could require specialized coupling reagents (e.g., Suzuki-Miyaura for thiophene attachment).
Spectroscopic and Physicochemical Properties
Table 3: Spectral Data Comparison
Notes:
Q & A
Basic: What are the standard synthetic protocols for synthesizing this compound?
Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of key intermediates such as the oxazole and pyrazine-thiophene moieties. Critical steps include:
- Condensation reactions to form the oxazole ring (controlled anhydrous conditions, ~80–100°C) .
- Nucleophilic substitution for sulfonamide linkage (using bases like triethylamine in DMF or THF) .
- Coupling reactions to attach the pyrazine-thiophene group (Pd-catalyzed cross-coupling, inert atmosphere) .
Key Parameters:
| Step | Reaction Type | Solvent | Temperature | Catalyst/Base | Yield Optimization |
|---|---|---|---|---|---|
| 1 | Oxazole formation | DCM | 80°C | None | Anhydrous conditions, 12h reflux |
| 2 | Sulfonamide coupling | DMF | RT | Triethylamine | Slow addition of sulfonyl chloride |
| 3 | Pyrazine-thiophene attachment | THF | 60°C | Pd(PPh₃)₄ | Nitrogen atmosphere, 24h stirring |
Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?
Answer:
A combination of spectroscopic and chromatographic methods is required:
- NMR Spectroscopy (¹H/¹³C): Assigns proton environments (e.g., sulfonamide NH at δ 10–12 ppm, thiophene protons at δ 7–8 ppm) .
- HPLC-MS : Verifies molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .
- TLC : Monitors reaction progress (silica gel, ethyl acetate/hexane eluent) .
- Elemental Analysis : Confirms C, H, N, S composition (±0.3% theoretical) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization requires systematic variation of parameters:
- Temperature : Higher temps (e.g., 100°C vs. 60°C) may accelerate oxazole formation but risk side reactions .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance sulfonamide coupling efficiency .
- Catalyst Loading : Pd catalysts (1–5 mol%) balance cost and cross-coupling efficiency .
Example Workflow:
Use DoE (Design of Experiments) to screen solvent/temperature combinations.
Employ in-situ FTIR or Raman spectroscopy to monitor intermediate formation .
Purify via column chromatography (silica gel, gradient elution) to isolate high-purity fractions .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from assay variability or structural impurities. Mitigation strategies include:
- Bioassay Standardization : Use positive controls (e.g., COX-2 inhibitors for anti-inflammatory studies) and replicate across cell lines .
- Impurity Profiling : Quantify byproducts (e.g., des-methyl oxazole) via LC-MS and correlate with activity .
- Structural Validation : Compare X-ray crystallography data with computational models to confirm active conformers .
Advanced: What strategies are recommended for designing bioassays to evaluate this compound’s mechanism of action?
Answer:
- Target Identification : Use computational docking (AutoDock Vina) to predict binding to enzymes like COX-2 or kinases .
- Functional Assays :
- Enzyme Inhibition : Measure IC₅₀ via fluorometric assays (e.g., NADH depletion for dehydrogenases) .
- Cellular Uptake : Track intracellular accumulation using fluorescent analogs (e.g., BODIPY-labeled derivatives) .
- Omics Integration : Perform transcriptomics/proteomics to identify downstream pathways affected .
Basic: What functional groups dictate this compound’s reactivity and stability?
Answer:
Key groups include:
- Sulfonamide (-SO₂NH-) : Acidic NH (pKa ~10) participates in hydrogen bonding; sensitive to hydrolysis under strong acids/bases .
- Oxazole Ring : Electrophilic at C2; prone to ring-opening under nucleophilic attack (e.g., thiols) .
- Thiophene-Pyrazine Moiety : π-π stacking with aromatic residues in target proteins; oxidizable to sulfoxides .
Stability Guidelines:
- Store at -20°C in anhydrous DMSO to prevent hydrolysis.
- Avoid prolonged light exposure (thiophene photosensitivity) .
Advanced: How can computational methods aid in predicting this compound’s pharmacokinetic properties?
Answer:
- ADME Prediction : Use SwissADME to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability .
- QSAR Modeling : Corrogate structural features (e.g., sulfonamide topology) with solubility or toxicity data from analogs .
- MD Simulations : Simulate binding dynamics to targets (e.g., 100 ns trajectories in GROMACS) to assess residence time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
